2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

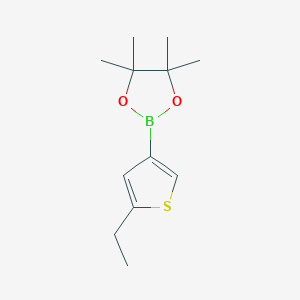

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a thiophene ring substituted with an ethyl group at the 5-position. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common boron-containing scaffold used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. The ethyl group on the thiophene ring modulates electronic and steric properties, influencing reactivity and solubility.

Properties

IUPAC Name |

2-(5-ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXQMXIFGBDGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of 5-ethylthiophene. One common method includes the reaction of 5-ethylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.

Oxidation: Sulfoxides or sulfones are formed.

Substitution: Various substituted thiophenes are obtained.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- This compound serves as a crucial building block in the synthesis of complex organic molecules. Its boronate group allows for participation in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with other organic fragments containing halogens or pseudo-halogens. This capability is essential for creating diverse functional materials and pharmaceuticals.

2. Material Science

- In material science, 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in developing organic electronic materials such as conductive polymers and organic semiconductors. The thiophene moiety enhances the electronic properties of materials, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) .

3. Medicinal Chemistry

- The compound has potential applications in drug discovery and development due to the presence of the thiophene ring, which acts as a bioisostere of the benzene ring. This property allows researchers to explore structure-activity relationships (SAR) by replacing benzene with thiophene in bioactive molecules . By incorporating this compound into drug candidates, it may enhance potency and selectivity while improving metabolic stability.

4. Catalysis

- This compound can be employed in various catalytic processes that facilitate chemical transformations. Its reactivity makes it a valuable reagent in organic reactions where boron compounds are required .

Case Studies

Case Study 1: Suzuki-Miyaura Coupling Reactions

- In a study focused on synthesizing complex polycyclic compounds using Suzuki-Miyaura coupling reactions, researchers demonstrated that this compound effectively coupled with aryl halides to produce desired products with high yields and selectivity. This application highlights its importance in creating advanced materials with tailored properties.

Case Study 2: Development of Organic Photovoltaics

- Researchers investigated the incorporation of this compound into polymeric materials for organic photovoltaic devices. The study revealed that the ethylthiophene unit significantly improved charge transport properties and overall device efficiency compared to traditional materials. This finding underscores its potential role in advancing renewable energy technologies.

Case Study 3: Drug Development

- A medicinal chemistry project utilized this compound as a precursor for synthesizing novel anti-cancer agents. The incorporation of the thiophene moiety was found to enhance biological activity while reducing off-target effects compared to existing therapies.

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronate ester, which facilitate the transfer of the aryl or vinyl group to the thiophene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene/Arene Core

2-{5-(5-Decylthiophen-2-yl)thiophen-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Structure : Contains a bithiophene core with a decyl chain on the outer thiophene.

- Synthesis : Prepared via n-BuLi-mediated lithiation and reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding 73.3% after recrystallization.

- This contrasts with the shorter ethyl group in the target compound, which balances solubility and steric effects .

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (Compound A, )

- Structure : Lacks substituents on the thiophene ring.

- Applications : Used in multichromic dyes for dye-sensitized solar cells (DSSCs).

- Key Differences : The absence of an ethyl group simplifies synthesis but may reduce electronic tunability. The target compound’s ethyl substituent could enhance charge transport in electronic applications .

2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

Heterocyclic and Fused-Ring Analogues

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane ()

- Structure : Features a benzothiophene core with a methyl group.

- Molecular Weight : 274.19 g/mol, lower than the target compound due to the fused aromatic system.

- Stability : The planar benzothiophene may enhance π-stacking in solid-state applications, whereas the ethylthiophene derivative offers greater conformational flexibility .

2-(5-(5,5-dimethyl-1,3-dioxan-2-yl)thieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

Alkyl and Functional Group Modifications

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Structure : Phenyl ring substituted with an ethynyl group.

- Applications : The alkyne enables click chemistry, expanding utility in polymer and materials science. The ethylthiophene derivative lacks this functionality but may excel in electronic applications due to thiophene’s conjugated system .

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Structure : Contains an iodoethyl group directly attached to boron.

- Reactivity : The iodine atom facilitates further functionalization (e.g., nucleophilic substitution), but the compound is less stable than the ethylthiophene analogue, which benefits from aromatic stabilization .

Biological Activity

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as TTBD, is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TTBD, including its mechanisms of action, relevant case studies, and detailed research findings.

TTBD is characterized by the following chemical structure:

- Molecular Formula : C12H19BO2S

- Molecular Weight : 238.15 g/mol

- CAS Number : 2223032-20-8

TTBD's biological activity is primarily attributed to its ability to interact with various biomolecules within cells. The compound has been studied for its potential effects on:

- Cell Proliferation : TTBD has shown promise in inhibiting the proliferation of certain cancer cell lines.

- Apoptosis Induction : Research indicates that TTBD may induce apoptosis in lymphocytes, particularly T-cells, which could have implications for cancer therapy.

- Antioxidant Activity : Preliminary studies suggest that TTBD may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study evaluated the cytotoxic effects of TTBD on various cancer cell lines, including breast and lung cancer cells. The results indicated that TTBD significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 μM. -

T-cell Apoptosis :

In another investigation, TTBD was assessed for its ability to selectively induce apoptosis in activated T-cells. Flow cytometry analysis showed an increase in Annexin V-positive cells upon treatment with TTBD, suggesting effective induction of programmed cell death. -

Antioxidant Properties :

A recent study explored the antioxidant capabilities of TTBD using DPPH and ABTS assays. The compound displayed significant free radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.

Table 1: Summary of Biological Activities of TTBD

| Biological Activity | Observations | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Apoptosis Induction | Increased Annexin V positivity | |

| Antioxidant Activity | Significant free radical scavenging |

Detailed Research Findings

-

Cell Viability Assay :

- Cell lines treated with varying concentrations of TTBD were analyzed using MTT assays. The results demonstrated a marked decrease in viability at concentrations above 10 μM.

-

Flow Cytometry Analysis :

- T-cells treated with TTBD were subjected to flow cytometry to assess apoptosis markers (Annexin V and propidium iodide). The data indicated a significant increase in early apoptotic cells after 24 hours of treatment.

-

Oxidative Stress Assessment :

- Oxidative stress levels were measured using malondialdehyde (MDA) assays before and after treatment with TTBD. A decrease in MDA levels was observed, indicating a reduction in lipid peroxidation.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves reacting 5-ethylthiophene-3-boronic acid with pinacol under anhydrous conditions in the presence of a palladium catalyst. Post-synthesis, purity is validated using ¹H/¹³C NMR to confirm structural integrity and mass spectrometry (MS) to verify molecular weight. For quantification, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential toxicity (e.g., respiratory and environmental hazards), strict safety measures are required:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles must be worn.

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- Waste Disposal: Collect organic waste in designated containers for professional treatment to mitigate aquatic toxicity risks .

Advanced: How can reaction conditions be optimized for higher yields in Suzuki-Miyaura couplings using this borolane derivative?

Key variables to optimize include:

- Catalyst System: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos) to enhance turnover.

- Temperature: Elevated temperatures (80–100°C) often improve kinetics but may require inert atmospheres (argon/nitrogen).

- Solvent: Test polar aprotic solvents (e.g., DMF, THF) versus mixed systems (THF/H₂O) to balance solubility and reactivity.

Documented yields for analogous borolanes range from 56% to 85% under optimized conditions .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Hypothesis Testing: Compare experimental data with computational predictions (DFT-based NMR simulations) to identify structural anomalies.

- Isotopic Labeling: Use deuterated solvents to rule out solvent interactions.

- Collaborative Validation: Cross-check spectra with independent labs or databases (e.g., SciFinder) to resolve ambiguities .

Advanced: What mechanistic studies are feasible to elucidate the role of the ethylthiophene moiety in cross-coupling reactions?

- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites to study bond-breaking steps.

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to map transition states and electron density distributions.

- In Situ Monitoring: Use techniques like ReactIR to track intermediate formation during catalysis .

Basic: What methods are recommended for assessing environmental risks of this compound in academic research?

- Biodegradation Assays: Conduct OECD 301 tests to evaluate microbial degradation in aquatic systems.

- Ecotoxicology: Use Daphnia magna or algae growth inhibition assays to quantify LC₅₀/EC₅₀ values.

- Waste Management: Partner with certified agencies for disposal, as highlighted in safety guidelines .

Advanced: How can researchers design experiments to resolve contradictions in reported catalytic efficiencies of this borolane?

- Control Experiments: Systematically vary substrate ratios, solvents, and bases while holding other variables constant.

- High-Throughput Screening: Use automated platforms to test >100 conditions rapidly.

- Meta-Analysis: Aggregate literature data to identify trends or outliers, applying statistical tools (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.